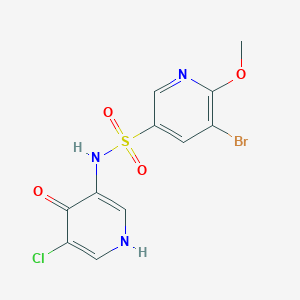
Dhodh-IN-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DHODH-IN-16 es un inhibidor de molécula pequeña dirigido a la dihidroorotato deshidrogenasa (DHODH), una enzima involucrada en la síntesis de novo de nucleótidos de pirimidina. Esta enzima es crucial para la proliferación de células que se dividen rápidamente, incluidas las células cancerosas. Los inhibidores de DHODH, como this compound, han mostrado promesa en el tratamiento de varios cánceres y enfermedades autoinmunes al interrumpir la biosíntesis de pirimidinas e inducir el arresto del ciclo celular y la apoptosis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de DHODH-IN-16 típicamente involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:
- Formación del andamiaje central a través de una serie de reacciones de condensación y ciclización.
- Introducción de grupos funcionales que mejoran la afinidad de unión y la especificidad para DHODH.
- Purificación y caracterización del producto final utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN).
Métodos de producción industrial: La producción industrial de this compound implica escalar los procedimientos de síntesis de laboratorio a la vez que se asegura la consistencia, la pureza y el rendimiento. Esto a menudo requiere la optimización de las condiciones de reacción, el uso de reactores automatizados y medidas estrictas de control de calidad para cumplir con los estándares regulatorios .
Análisis De Reacciones Químicas
Tipos de reacciones: DHODH-IN-16 experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión de dihidroorotato a orotato.
Reducción: Reducción del grupo nitro a una amina.
Sustitución: Introducción de sustituyentes al anillo aromático.
Reactivos y condiciones comunes:
Oxidación: Catalizada por DHODH en presencia de ubiquinona.
Reducción: Típicamente realizada utilizando agentes reductores como el gas hidrógeno o los hidruros metálicos.
Sustitución: A menudo involucra reacciones de sustitución aromática electrófila utilizando reactivos como halógenos o cloruros de sulfonilo.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen orotato, derivados de aminas y varios compuestos aromáticos sustituidos .
Aplicaciones Científicas De Investigación
DHODH-IN-16 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto herramienta para estudiar el papel de DHODH en la biosíntesis de pirimidinas y su inhibición.
Biología: Investigado por sus efectos sobre la proliferación celular, la apoptosis y las vías metabólicas en varios tipos de células.
Medicina: Explorado como un posible agente terapéutico para el tratamiento de cánceres, enfermedades autoinmunes e infecciones virales.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a DHODH y vías metabólicas relacionadas
Mecanismo De Acción
DHODH-IN-16 ejerce sus efectos inhibiendo la actividad de DHODH, una enzima ubicada en la membrana interna mitocondrial. DHODH cataliza la oxidación del dihidroorotato a orotato, un paso clave en la síntesis de novo de nucleótidos de pirimidina. La inhibición de DHODH por this compound conduce al agotamiento de las reservas intracelulares de pirimidina, lo que resulta en la inhibición de la síntesis de ADN y ARN, el arresto del ciclo celular y la apoptosis. Este mecanismo es particularmente efectivo en células que se dividen rápidamente, como las células cancerosas .
Compuestos similares:
Brequinar: Otro inhibidor de DHODH con un mecanismo de acción similar pero una estructura química diferente.
Leflunomida: Un fármaco inmunosupresor que también inhibe DHODH y se utiliza en el tratamiento de la artritis reumatoide.
Teriflunomida: Un metabolito de la leflunomida con actividad inhibitoria de DHODH similar.
Singularidad de this compound: this compound es único debido a su alta especificidad y potencia en la inhibición de DHODH. Ha demostrado una eficacia superior en modelos preclínicos en comparación con otros inhibidores de DHODH, lo que lo convierte en un candidato prometedor para su posterior desarrollo como agente terapéutico .
Comparación Con Compuestos Similares
Brequinar: Another DHODH inhibitor with a similar mechanism of action but different chemical structure.
Leflunomide: An immunosuppressive drug that also inhibits DHODH and is used in the treatment of rheumatoid arthritis.
Teriflunomide: A metabolite of leflunomide with similar DHODH inhibitory activity.
Uniqueness of DHODH-IN-16: this compound is unique due to its high specificity and potency in inhibiting DHODH. It has shown superior efficacy in preclinical models compared to other DHODH inhibitors, making it a promising candidate for further development as a therapeutic agent .
Propiedades
IUPAC Name |
6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-7-fluoro-2-(2-methylphenyl)-4-propan-2-ylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-5-27-22(13-30)26-29(24(27)32)21-11-16-17(10-19(21)25)23(31)28(12-18(16)14(2)3)20-9-7-6-8-15(20)4/h6-12,14,30H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKHQYHQHLKJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)C2=C(C=C3C(=C2)C(=CN(C3=O)C4=CC=CC=C4C)C(C)C)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)
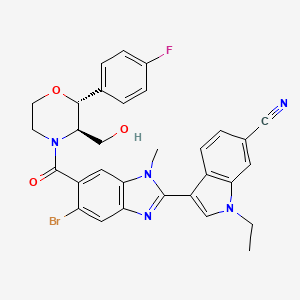
![(3Z)-5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-1H-indol-2-one;dihydrochloride](/img/structure/B8201719.png)
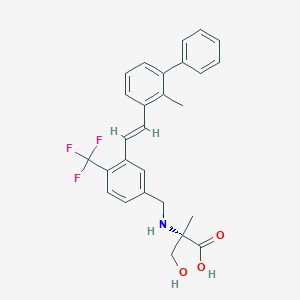
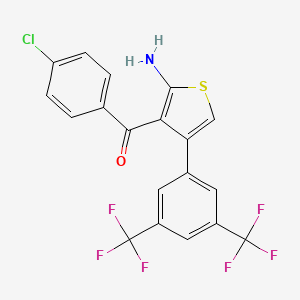
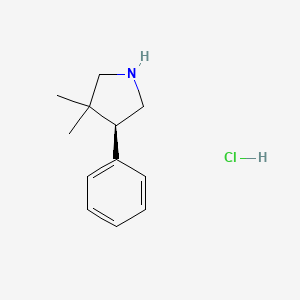
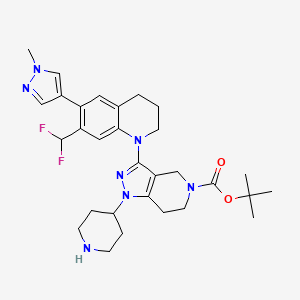
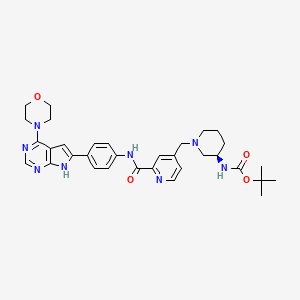



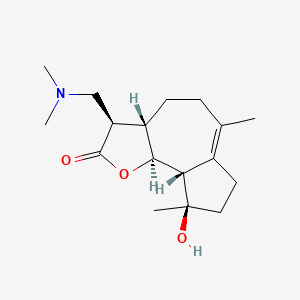
![4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B8201779.png)
